molecular formula C10H8F2O2 B1413634 3,5-Difluoro-2-methylcinnamic acid CAS No. 1807390-32-4

3,5-Difluoro-2-methylcinnamic acid

Cat. No. B1413634
CAS RN: 1807390-32-4
M. Wt: 198.17 g/mol
InChI Key: VLFYOEKLUSKHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-2-methylcinnamic acid, also known as DFMC, is an organic compound with a wide range of uses in scientific research. It is used in a variety of applications, including synthesis, drug development, and biochemical analysis. DFMC is a synthetic derivative of cinnamic acid, a natural compound found in a variety of plants. It is characterized by its high stability and low toxicity, making it an ideal compound for use in laboratory experiments. DFMC has many advantages over other compounds, including its low cost and easy synthesis. Additionally, its wide range of applications makes it a versatile compound for a variety of research fields.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-methylcinnamic acid is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, such as proteases and esterases, by binding to the active site of the enzyme and preventing it from binding to its substrate. Additionally, 3,5-Difluoro-2-methylcinnamic acid has been shown to interact with various receptors in the body, such as the serotonin receptor, and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
3,5-Difluoro-2-methylcinnamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as to interact with various receptors in the body. Additionally, 3,5-Difluoro-2-methylcinnamic acid has been shown to have an effect on the central nervous system, as well as to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

3,5-Difluoro-2-methylcinnamic acid has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize, and it has a high degree of stability and low toxicity. Additionally, it has a wide range of applications, making it a versatile compound for a variety of research fields. However, there are some limitations to its use in laboratory experiments. 3,5-Difluoro-2-methylcinnamic acid is not soluble in water, and it can be difficult to separate from other compounds in a reaction mixture. Additionally, the compound is sensitive to light and air, and it is not compatible with certain solvents.

Future Directions

3,5-Difluoro-2-methylcinnamic acid has a wide range of applications in scientific research, and there are many potential future directions for its use. One potential future direction is the use of 3,5-Difluoro-2-methylcinnamic acid in drug development. The compound could be used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, 3,5-Difluoro-2-methylcinnamic acid could be used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on the brain. Finally, 3,5-Difluoro-2-methylcinnamic acid could be used to study the metabolism of drugs, as well as to develop new drugs with improved efficacy and safety profiles.

Scientific Research Applications

3,5-Difluoro-2-methylcinnamic acid is widely used in scientific research due to its versatility and low toxicity. It has been used as a reagent in organic synthesis, as a catalyst in drug development, and as a substrate for biochemical analysis. It has also been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of various compounds. Additionally, 3,5-Difluoro-2-methylcinnamic acid has been used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on the brain.

properties

IUPAC Name

3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-6-7(2-3-10(13)14)4-8(11)5-9(6)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFYOEKLUSKHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 126969819

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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